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Elvitegravir (EVG) is an integrase strand transfer inhibitor (INSTI) used to treat HIV-1 infection. Its

pharmacodynamic action involves the irreversible inhibition of the HIV-1 integrase enzyme, specifically by

blocking the strand transfer step. This prevents the integration of viral DNA into the host genome, a critical

step for viral replication [1] [2] [3]. The drug's mechanism is highly targeted, as it shows no significant

inhibition of human topoisomerases I or II, contributing to its selective antiviral activity [3].

Metabolic Pathways and the Role of UGT1A1

Elvitegravir undergoes hepatic biotransformation via two primary pathways [4] [1] [5]:

Primary Metabolism: Oxidative metabolism primarily by the Cytochrome P450 3A4 (CYP3A4)
enzyme.
Secondary Metabolism: Glucuronidation via the uridine glucuronosyltransferase enzymes,

primarily UGT1A1 and, to a lesser extent, UGT1A3 [4] [1] [6].

This secondary glucuronidation pathway is a significant route for elvitegravir's biotransformation. The

following diagram illustrates its major metabolic and elimination pathways:
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Elvitegravir Metabolism and Elimination Pathways

Key Pharmacokinetic and Pharmacodynamic
Parameters

The table below summarizes the critical pharmacokinetic (PK) and pharmacodynamic (PD) parameters of

elvitegravir, integrating data from clinical studies and drug labels [4] [6] [5].

Table 1: Pharmacokinetic and Pharmacodynamic Profile of Elvitegravir

Parameter Value / Description Clinical & Experimental Context

Primary
Mechanism of
Action

HIV-1 integrase strand
transfer inhibitor (INSTI)

Irreversibly inhibits viral DNA integration into host
genome [1] [2] [3].
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Parameter Value / Description Clinical & Experimental Context

Protein Binding 98% to 99% [4] [6] [3] High binding to human plasma proteins; limits free
drug concentration.

Primary
Metabolizing
Enzymes

CYP3A4 (major),
UGT1A1/3 (minor) [4] [1]

[5]

Coadministration with CYP3A inhibitors (e.g.,
cobicistat) is required for effective once-daily dosing

[1] [5] [2].

Route of
Elimination

Feces: ~94.8% (as

metabolites) [6] [3]

Minimal renal excretion of parent drug.

Elimination Half-
life (boosted)

8.7 - 13.7 hours [6] [5] [3] Half-life is extended when pharmacologically

boosted (e.g., with cobicistat or ritonavir).

Food Effect Increases systemic

exposure [1] [5] [7]

Must be administered with food for adequate

bioavailability.

The impact of hepatic impairment on elvitegravir's pharmacokinetics was formally assessed in a clinical

study, with key findings summarized below:

Table 2: Pharmacokinetics in Moderate Hepatic Impairment (Child-Pugh Class B)

Parameter
Geometric Mean Ratio
(GMR) vs. Healthy (90% CI)

Clinical Relevance

EVG AUCtau 135% (103%, 177%) [4] Not clinically relevant; no dose adjustment
needed for mild or moderate impairment.

EVG Cmax 141% (109%, 183%) [4] Not clinically relevant.

COBI AUCtau 99.8% (76.0%, 131%) [4] No clinically relevant change.

COBI Cmax 86.1% (65.4%, 113%) [4] No clinically relevant change.

Protein Binding
(Free Fraction)

Similar between groups [4] Altered exposure is not due to changes in

protein binding.
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Experimental Protocols for Key Studies

Understanding the methodology behind the data is crucial for evaluation and replication.

1. Clinical PK Study in Hepatic Impairment [4]

Study Design: Phase 1, open-label, parallel-group.

Population: 10 subjects with stable moderate hepatic impairment (Child-Pugh-Turcotte score 7-9)
vs. 10 matched healthy controls.

Intervention: Administration of EVG/co (150/150 mg) once daily for 10 days to reach steady state.
PK Sampling: Intensive pharmacokinetic sampling after the last dose to calculate Area Under the

Curve (AUCtau), maximum plasma concentration (Cmax), and other parameters.
Analysis: Comparison of EVG and COBI exposures (geometric mean ratios) between impairment

and control groups. Protein binding was also measured. A ≥100% increase in exposure was pre-
defined as clinically relevant.

2. Clinical PK Study During Pregnancy [8]

Study Design: Non-randomized, open-label, parallel-group, multi-center phase-IV prospective study
(IMPAACT P1026s).

Population: HIV-infected pregnant women receiving an EVG/COBI-based regimen.
PK Sampling: Intensive steady-state 24-hour pharmacokinetic profiles were performed during the

second trimester, third trimester, and postpartum (6-12 weeks after delivery).
Bioanalytical Method: Plasma concentrations of EVG and COBI were measured using a validated
LC-MS/MS assay with a lower quantitation limit of 10 ng/mL. The method used protein precipitation
and high-performance liquid chromatography with tandem mass spectrometry detection.

Clinical and Developmental Implications

The pharmacodynamic and metabolic profile of elvitegravir directly informs its clinical use and

development.

Dosing Considerations: The reliance on CYP3A4 and the food effect necessitates that elvitegravir
be taken with food and pharmacokinetically boosted with cobicistat or ritonavir to achieve effective

once-daily concentrations [1] [5] [2].
Drug-Drug Interactions (DDIs): Elvitegravir is susceptible to interactions with strong CYP3A
inducers (e.g., rifampin, carbamazepine, St. John's wort), which can significantly reduce its plasma
levels, potentially leading to virologic failure and resistance. Thus, co-administration is contraindicated

[6] [5] [7].
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Use in Special Populations:

Hepatic Impairment: No dose adjustment is required for patients with mild or moderate hepatic
impairment, as no clinically relevant PK changes were observed [4] [7]. It is not recommended

in severe hepatic impairment due to a lack of data [7].
Pregnancy: Standard dosing during pregnancy results in significantly lower exposure of both

EVG and COBI (AUC reductions of up to 44% and 59%, respectively, in the third trimester),
which may increase the risk of virological failure. Therefore, it is classified as "Not

Recommended for Initial Use in Pregnancy" by some guidelines [8].

Conclusion

Elvitegravir's pharmacodynamics are defined by its potent and selective inhibition of HIV-1 integrase. Its

pharmacokinetics are characterized by high protein binding and a dual metabolic pathway involving

CYP3A4 and UGT1A1/3. This profile necessitates coadministration with a pharmacokinetic enhancer and

informs critical contraindications and dosing considerations, particularly regarding drug interactions and use

in special populations like pregnant patients. Further research could focus on optimizing dosing in these

special populations.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. Pharmacokinetic drug interactions of integrase strand transfer ... [pmc.ncbi.nlm.nih.gov]

2. Critical appraisal of elvitegravir in the treatment of HIV-1/AIDS [pmc.ncbi.nlm.nih.gov]

3. Elvitegravir: Uses, Interactions, Mechanism of Action [go.drugbank.com]

4. Pharmacokinetics and Safety of Boosted Elvitegravir in Subjects with... [pmc.ncbi.nlm.nih.gov]

5. Elvitegravir - an overview | ScienceDirect Topics [sciencedirect.com]

6. Elvitegravir [en.wikipedia.org]

Smolecule
Theoretical Framework & Proof-of-Concept

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 5 / 6 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC3993274/
https://www.medicines.org.uk/emc/product/3154/smpc
https://www.medicines.org.uk/emc/product/3154/smpc
https://pmc.ncbi.nlm.nih.gov/articles/PMC6209536/
https://www.smolecule.com/products/s548939?utm_src=pdf-body
https://www.smolecule.com/products/s548939?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC8663927/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4037326/
https://go.drugbank.com/drugs/DB09101
https://pmc.ncbi.nlm.nih.gov/articles/PMC3993274/
https://www.sciencedirect.com/topics/neuroscience/elvitegravir
https://en.wikipedia.org/wiki/Elvitegravir
https://www.smolecule.com/products/s548939?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


7. /Cobicistat/Emtricitabine/Tenofovir Disoproxil Gilead 150... Elvitegravir [medicines.org.uk]

8. Elvitegravir/Cobicistat Pharmacokinetics in Pregnant and ... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Introduction to Elvitegravir and Its Pharmacodynamics].

Smolecule, [2026]. [Online PDF]. Available at:

[https://www.smolecule.com/products/b548939#elvitegravir-pharmacodynamics-ugt1a1-

glucuronidation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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